N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
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Overview
Description
N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-toluidine, glycine, and propylene oxide.
Formation of Imidazolidinone Ring: The key step involves the cyclization of the starting materials to form the imidazolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Functional Group Modification:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid, while reduction may produce N-(2-hydroxypropyl)-2-(2-hydroxy-3-(p-tolyl)imidazolidin-1-yl)acetamide.
Scientific Research Applications
N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- N-(2-hydroxypropyl)-2-(2-oxo-3-(m-tolyl)imidazolidin-1-yl)acetamide
- N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)propionamide
Uniqueness
N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxypropyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11-3-5-13(6-4-11)18-8-7-17(15(18)21)10-14(20)16-9-12(2)19/h3-6,12,19H,7-10H2,1-2H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHHOUUXILYIBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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